molecular formula C7H7NO3 B1346612 2,4-Dihydroxybenzamide CAS No. 3147-45-3

2,4-Dihydroxybenzamide

Cat. No. B1346612
CAS RN: 3147-45-3
M. Wt: 153.14 g/mol
InChI Key: IIUJCQYKTGNRHH-UHFFFAOYSA-N
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Patent
US05516917

Procedure details

Scheme B shows methods for the preparation of the 2,4-dihydroxybenzamide starting materials. Methyl 2,4-dihydroxybenzoate (X) is reacted with allyl bromide to give methyl 2-hydroxy-4-allyloxybenzoate (XI) which is heated to produce methyl 2,4-dihydroxy-3-(2-propenyl) benzoate (XII). Reaction of XII with an appropriate amine in the presence of ammonium chloride gives the 2,4-dihydroxy-3-(2-propenyl)benzamide (XIII) which can be hydrogenated to the 3-propyl compound (XIV). Alternatively XII may be reacted with methylene iodide and triisobutylaluminum to give methyl 3-(cyclopropylmethyl)-2,4-dihydroxybenzoate (XV) which is then reacted with an appropriate amine in the presence of ammonium chloride to give the 2-(cyclopropylmethyl)-2,4-dihydroxybenzamide (XVI).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=C(O)C=C[C:3]=1C(N)=O.[OH:12][C:13]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:14]=1[C:15]([O:17][CH3:18])=[O:16].C(Br)C=C>>[OH:12][C:13]1[CH:22]=[C:21]([O:23][CH2:10][CH:2]=[CH2:3])[CH:20]=[CH:19][C:14]=1[C:15]([O:17][CH3:18])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)N)C=CC(=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.